molecular formula C10H8N2S2 B1208476 4,4'-Dipyridyl disulfide CAS No. 2645-22-9

4,4'-Dipyridyl disulfide

Cat. No. B1208476
CAS RN: 2645-22-9
M. Wt: 220.3 g/mol
InChI Key: UHBAPGWWRFVTFS-UHFFFAOYSA-N
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Description

4,4’-Dipyridyl disulfide is an organic compound characterized by the presence of two pyridine rings connected by a disulfide bond. It appears as a colorless crystalline solid and is stable under normal conditions. This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but it is insoluble in water .

Safety and Hazards

4,4’-Dipyridyl disulfide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/eye protection/face protection .

Mechanism of Action

The mechanism of action of 4,4’-dipyridyl disulfide involves the cleavage of the disulfide bond by nucleophiles, leading to the formation of 4-mercaptopyridine. This reaction is significant in thiol-disulfide exchange processes, which are crucial in various biological and chemical systems . The compound can also interact with cytochrome P450 enzymes, affecting their activity .

Biochemical Analysis

Biochemical Properties

4,4’-Dipyridyl disulfide functions as an electron acceptor in thiol-disulfide exchange reactions. It interacts with several enzymes and proteins, including thioredoxin, superoxide dismutase, and glutathione reductase . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. The compound’s thiol-specific oxidant properties make it a valuable tool for studying redox biology and protein thiol modifications.

Cellular Effects

4,4’-Dipyridyl disulfide has profound effects on various cell types and cellular processes. It is highly toxic to yeasts, impairing growth at low micromolar concentrations . The compound induces oxidative stress by increasing the disulfide form of glutathione (GSSG) and altering the glutathione redox potential in the cytosol . In mammalian cells, 4,4’-Dipyridyl disulfide can cause ion release from membrane receptors, neuronal apoptosis, and displacement of bound zinc from the Keap1 sensor .

Molecular Mechanism

The molecular mechanism of 4,4’-Dipyridyl disulfide involves thiol-disulfide exchange reactions. The compound reacts with thiol groups, leading to the formation of disulfide bonds and the release of 4-mercaptopyridine . This reaction shifts the absorption maximum from 324 nm (disulfide) to 285 nm (anion) at pH 9 . The thiol-specific oxidant properties of 4,4’-Dipyridyl disulfide make it a potent inducer of oxidative stress and a valuable tool for studying redox biology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Dipyridyl disulfide can change over time. The compound is stable under refrigerated conditions (0-10°C) and should be stored under inert gas to prevent degradation . Long-term exposure to 4,4’-Dipyridyl disulfide can lead to sustained oxidative stress and alterations in cellular redox balance . The compound’s stability and reactivity make it suitable for various in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4,4’-Dipyridyl disulfide vary with different dosages in animal models. At low doses, the compound can induce oxidative stress and alter cellular redox balance . At high doses, it can cause toxic effects, including cell death and tissue damage . The threshold effects and toxicity of 4,4’-Dipyridyl disulfide highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

4,4’-Dipyridyl disulfide is involved in metabolic pathways related to thiol-disulfide exchange reactions. It interacts with enzymes such as glutathione reductase and thioredoxin, which play crucial roles in maintaining cellular redox balance . The compound’s thiol-specific oxidant properties make it a valuable tool for studying metabolic flux and redox biology.

Transport and Distribution

Within cells and tissues, 4,4’-Dipyridyl disulfide is transported and distributed through interactions with transporters and binding proteins. The compound’s membrane-permeable properties allow it to enter cells and participate in thiol-disulfide exchange reactions . Its distribution within cells can affect its localization and accumulation, influencing its biochemical effects.

Subcellular Localization

4,4’-Dipyridyl disulfide is localized in various subcellular compartments, including the cytoplasm and nucleus . Its thiol-specific oxidant properties enable it to interact with thiol-containing proteins and enzymes in these compartments. The compound’s subcellular localization can influence its activity and function, making it a valuable tool for studying redox biology and protein thiol modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dipyridyl disulfide typically involves the oxidative dimerization of 4-thiopyridine. The process can be summarized as follows:

Industrial Production Methods: Industrial production of 4,4’-dipyridyl disulfide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dipyridyl disulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride.

    Substitution: Thiol-containing compounds or other nucleophiles.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-Thiopyridine.

    Substitution: 4-Mercaptopyridine.

Comparison with Similar Compounds

4,4’-Dipyridyl disulfide is unique due to its disulfide bond and the presence of pyridine rings. Similar compounds include:

The uniqueness of 4,4’-dipyridyl disulfide lies in its ability to undergo thiol-disulfide exchange reactions, making it valuable in both chemical and biological research.

properties

IUPAC Name

4-(pyridin-4-yldisulfanyl)pyridine
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InChI

InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UHBAPGWWRFVTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1SSC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8N2S2
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DSSTOX Substance ID

DTXSID00181045
Record name 4,4'-Dipyridyl disulfide
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Molecular Weight

220.3 g/mol
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Physical Description

Crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Dipyridyl disulfide
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CAS RN

2645-22-9
Record name 4,4′-Dithiodipyridine
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Record name 4,4'-Dipyridyl disulfide
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Record name 4,4'-DIPYRIDYL DISULFIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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